![molecular formula C15H22FN5O2 B2441590 [4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylpiperazin-1-yl)methanone CAS No. 2380095-07-6](/img/structure/B2441590.png)
[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylpiperazin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylpiperazin-1-yl)methanone, also known as FPOP, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in drug development. FPOP is a small molecule that is structurally similar to other compounds that have been shown to have biological activity, including antiviral and anticancer properties.
作用机制
[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylpiperazin-1-yl)methanone modifies proteins by reacting with specific amino acid residues, including methionine and cysteine. This modification can result in changes to the protein structure and function, which can be monitored using mass spectrometry. This compound has been shown to be a highly selective reagent, targeting specific regions of proteins without affecting other areas. This selectivity makes this compound a valuable tool for studying protein-ligand interactions and protein dynamics.
Biochemical and Physiological Effects
This compound has been shown to have minimal effects on the biochemical and physiological properties of proteins, making it a safe and reliable tool for studying protein structure and function. This compound has been shown to be non-toxic to cells and has no significant effects on protein stability or activity. These properties make this compound an ideal tool for studying protein-ligand interactions and protein dynamics in living cells.
实验室实验的优点和局限性
One of the main advantages of [4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylpiperazin-1-yl)methanone is its selectivity, which allows for the specific targeting of proteins and protein regions. This compound is also a relatively simple and inexpensive reagent, making it accessible to a wide range of researchers. However, this compound does have some limitations. One limitation is its sensitivity to pH and temperature, which can affect the reactivity of the compound. Additionally, this compound can be difficult to use in certain experimental conditions, such as in the presence of detergents or in complex mixtures.
未来方向
There are several future directions for the use of [4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylpiperazin-1-yl)methanone in scientific research. One direction is the development of new methods for using this compound in mass spectrometry-based protein footprinting experiments. Another direction is the application of this compound in the study of protein-protein interactions and protein dynamics in living cells. Additionally, this compound may have potential applications in drug development, particularly in the development of drugs that target specific proteins or protein regions. Overall, this compound is a valuable tool for studying protein structure and function, and its potential applications in scientific research are vast.
合成方法
The synthesis of [4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylpiperazin-1-yl)methanone involves the reaction of 4-(4-methylpiperazin-1-yl)benzaldehyde with 5-fluoropyrimidine-2-ol in the presence of a base. The resulting product is then treated with piperidine to form the final compound, this compound. This method has been shown to yield high purity and yield of this compound, making it a reliable method for synthesizing this compound.
科学研究应用
[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylpiperazin-1-yl)methanone has been shown to have potential applications in drug development due to its ability to interact with proteins and modify their structure and function. Specifically, this compound has been used in mass spectrometry-based protein footprinting experiments to study protein-ligand interactions and protein conformational changes. This compound has also been used in studies of protein-protein interactions and protein dynamics, providing valuable insights into the mechanisms of biological processes.
属性
IUPAC Name |
[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN5O2/c1-19-6-8-21(9-7-19)15(22)20-4-2-13(3-5-20)23-14-17-10-12(16)11-18-14/h10-11,13H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFHQXSTWHKCLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)N2CCC(CC2)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

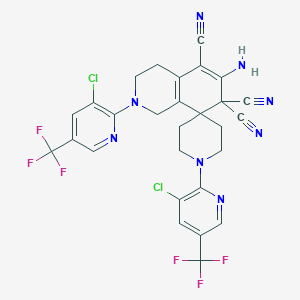
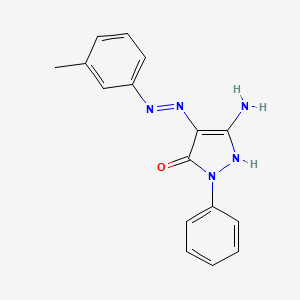
![2-{[1-(3-Chloropyridin-4-yl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2441510.png)
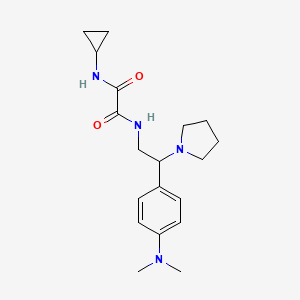
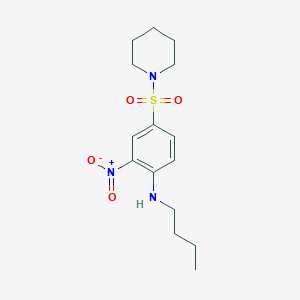
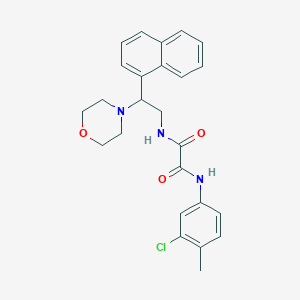

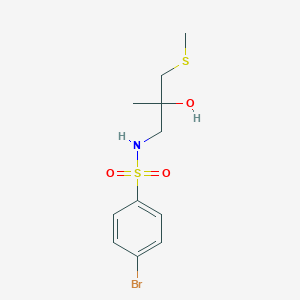
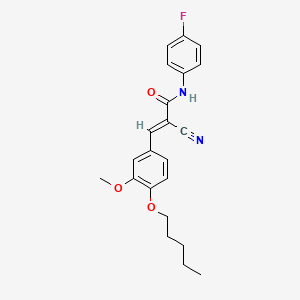
![(Z)-2-iodo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2441523.png)
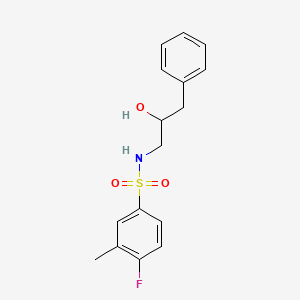
![2-Chloro-N-[[4-(difluoromethyl)pyrimidin-2-yl]methyl]acetamide](/img/structure/B2441526.png)
![2-[2-(2-chloro-6-methylquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2441527.png)
